
2-(Ethanesulfonyl)-1-phenylethan-1-one
Übersicht
Beschreibung
The compound “2-(Ethanesulfonyl)-1-phenylethan-1-one” is a complex organic molecule. It likely contains an ethanesulfonyl group (-CH2-CH2-SO2-) and a phenyl group (C6H5) attached to an ethanone backbone (C2H2O) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “2-(Trimethylsilyl)ethanesulfonamide” and “2-Chloroethanesulfonyl chloride” are synthesized from their respective precursors .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined through techniques such as X-ray diffraction, as is done for similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined through techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as organoboron reagents are known to be involved in suzuki–miyaura coupling reactions . This suggests that 2-(Ethanesulfonyl)-1-phenylethan-1-one might also interact with similar targets.
Mode of Action
Compounds with sulfonyl functional groups, like tosylates and mesylates, are known to be excellent leaving groups in nucleophilic substitution reactions . This is due to resonance delocalization of the developing negative charge on the leaving oxygen . Therefore, it’s plausible that this compound might behave similarly.
Biochemical Pathways
It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) . These factors significantly impact a drug’s bioavailability and therapeutic effect.
Result of Action
Alcohols, when they react with a hydrogen halide, undergo a substitution to produce an alkyl halide and water
Action Environment
It’s important to note that environmental regulations and policies can significantly impact the use and disposal of chemical compounds .
Biochemische Analyse
Biochemical Properties
2-(Ethanesulfonyl)-1-phenylethan-1-one plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for sulfonation reactions, where it interacts with sulfonyltransferases. These enzymes facilitate the transfer of the sulfonyl group to other molecules, thereby modifying their biochemical properties. Additionally, this compound can interact with nucleophilic amino acids in proteins, leading to the formation of covalent bonds that can alter protein function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by forming covalent bonds with their active sites. This inhibition can prevent the enzymes from catalyzing their respective reactions, thereby altering cellular processes. Additionally, this compound can bind to DNA, leading to changes in gene expression. This binding can either enhance or repress the transcription of specific genes, depending on the context .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing cellular signaling and promoting gene expression. At higher doses, it can lead to toxic effects, including cellular damage and apoptosis. Animal studies have identified specific dosage thresholds beyond which the adverse effects become pronounced. These studies highlight the importance of careful dosage optimization to maximize the compound’s benefits while minimizing its risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sulfonation and nucleophilic substitution reactions. This compound interacts with enzymes such as sulfonyltransferases and nucleophilic amino acids, facilitating the transfer of sulfonyl groups to other molecules. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in other metabolic pathways, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by sulfonate transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals or post-translational modifications. For example, the addition of specific targeting sequences can direct this compound to the nucleus, where it can interact with DNA and transcription factors. These localization patterns can influence the compound’s effects on cellular processes and its overall biological activity .
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-14(12,13)8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSMVHKSBBRQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597572 | |
| Record name | 2-(Ethanesulfonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77970-53-7 | |
| Record name | 2-(Ethanesulfonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


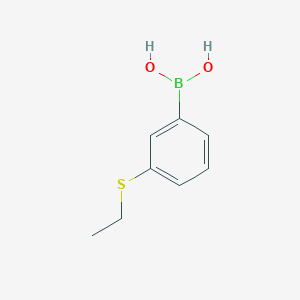
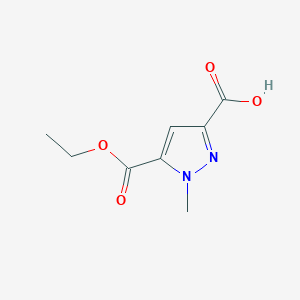
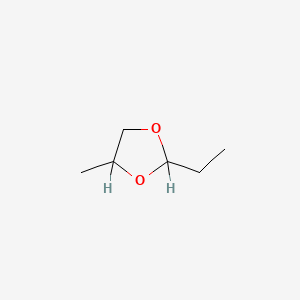

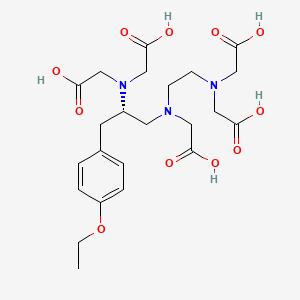

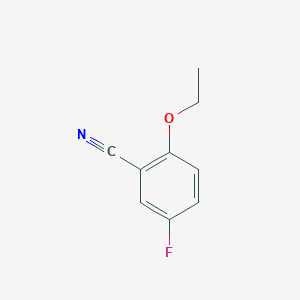
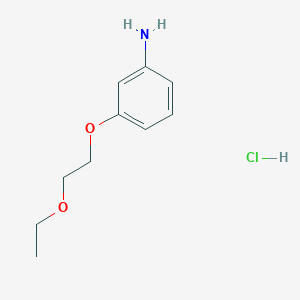
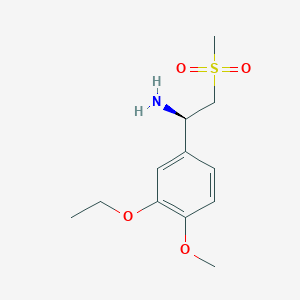
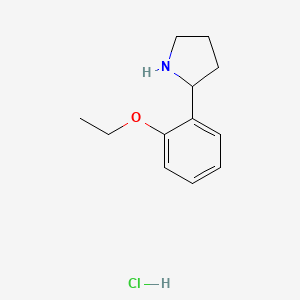
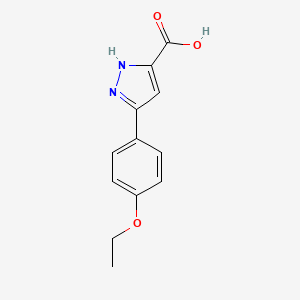
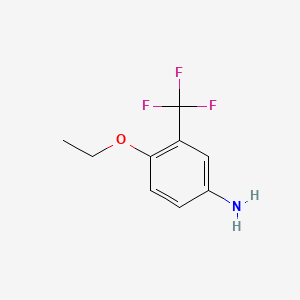

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)
